4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile
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Overview
Description
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile is an organic compound with a complex structure that includes a bromine atom, a cyclopropoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield simpler hydrocarbons .
Scientific Research Applications
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-[(5-Bromo-2-thienyl)sulfanyl]benzonitrile: Similar structure but with a thienyl group instead of a cyclopropoxy group.
Uniqueness
Properties
Molecular Formula |
C16H12BrNOS |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
4-(5-bromo-2-cyclopropyloxyphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C16H12BrNOS/c17-12-3-8-15(19-13-4-5-13)16(9-12)20-14-6-1-11(10-18)2-7-14/h1-3,6-9,13H,4-5H2 |
InChI Key |
YMWAWPHCKGPKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Br)SC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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